[4-(4-Ethylphenyl)-3-fluorophenyl]methanamine
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Overview
Description
[4-(4-Ethylphenyl)-3-fluorophenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a fluorinated biphenyl structure, which includes an ethyl group on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Ethylphenyl)-3-fluorophenyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-ethylbiphenyl, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amination: Finally, the methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorinated phenyl ring, potentially leading to defluorination under specific conditions.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of 4-(4-ethylphenyl)-3-fluorobenzaldehyde or 4-(4-ethylphenyl)-3-fluorobenzoic acid.
Reduction: Potential defluorinated biphenyl derivatives.
Substitution: Formation of N-substituted derivatives like N-acyl or N-alkyl this compound.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals. Biology : It may serve as a probe in biological studies to investigate the effects of fluorinated aromatic amines on biological systems. Medicine Industry : Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(4-Ethylphenyl)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
[4-(4-Methylphenyl)-3-fluorophenyl]methanamine: Similar structure but with a methyl group instead of an ethyl group.
[4-(4-Ethylphenyl)-3-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
[4-(4-Ethylphenyl)-3-bromophenyl]methanamine: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in [4-(4-Ethylphenyl)-3-fluorophenyl]methanamine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications compared to its analogs.
Properties
IUPAC Name |
[4-(4-ethylphenyl)-3-fluorophenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-11-3-6-13(7-4-11)14-8-5-12(10-17)9-15(14)16/h3-9H,2,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFSYOGVWXHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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